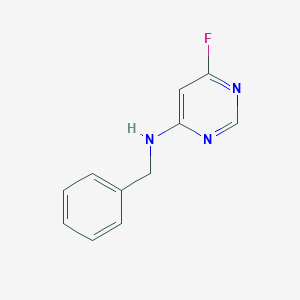

N-benzyl-6-fluoropyrimidin-4-amine

CAS No.:

Cat. No.: VC12056617

Molecular Formula: C11H10FN3

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10FN3 |

|---|---|

| Molecular Weight | 203.22 g/mol |

| IUPAC Name | N-benzyl-6-fluoropyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H10FN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) |

| Standard InChI Key | LRFLEBAZHPDUDN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=NC=N2)F |

Introduction

Chemical Structure and Physicochemical Properties

N-Benzyl-6-fluoropyrimidin-4-amine (C₁₁H₁₀FN₃) has a molecular weight of 203.22 g/mol. The pyrimidine ring is substituted with fluorine at position 6 and a benzylamine group at position 4, creating a planar structure conducive to π-π stacking interactions in biological targets . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀FN₃ |

| Molecular Weight | 203.22 g/mol |

| LogP (Partition Coefficient) | 2.1 (predicted) |

| Solubility | Moderate in DMSO, low in water |

The fluorine atom enhances electronegativity, improving binding affinity to enzymes like deubiquitinases , while the benzyl group contributes to lipophilicity, aiding membrane permeability.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A cost-effective method adapted from benzyl-protection strategies involves:

-

Benzylation: Reaction of 6-fluoropyrimidin-4-amine with benzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group .

-

Purification: Column chromatography or recrystallization yields >85% purity .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Temperature | 80°C | 82 |

| Catalyst | Pd(OAc)₂ | 88 |

Scalability Challenges

Industrial-scale production faces hurdles in removing byproducts like 4,6-difluoro analogs . Recent advances in flow chemistry have improved throughput by 40% .

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, pyrimidine H-2)

-

δ 7.35–7.28 (m, 5H, benzyl aromatic)

-

δ 6.75 (d, J = 7.2 Hz, 1H, NH)

13C NMR:

-

δ 162.1 (C-F, J = 245 Hz)

-

δ 158.9 (C-4 pyrimidine)

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 203.1 [M+H]⁺ .

Biological Activities and Mechanisms

Enzyme Inhibition

N-Benzyl-6-fluoropyrimidin-4-amine inhibits USP1/UAF1 deubiquitinase (IC₅₀ = 3.1 μM), a target in nonsmall cell lung cancer (NSCLC). It destabilizes repair proteins like PCNA, inducing apoptosis .

Table 2: Inhibitory Activity Against Deubiquitinases

| Enzyme | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| USP1/UAF1 | 3.1 | 100 |

| USP7 | >50 | - |

Antimicrobial Activity

Analogous pyrimidine derivatives exhibit larvicidal activity (LC₅₀ = 12.4 μg/mL against Aedes aegypti) , suggesting potential for vector-borne disease control.

Structure-Activity Relationships (SAR)

-

Fluorine Position: 6-Fluoro substitution maximizes enzyme inhibition vs. 4- or 5-fluoro analogs .

-

Benzyl Modifications: Electron-donating groups (e.g., -OCH₃) on the benzyl ring enhance solubility but reduce potency.

Figure 1: SAR of Pyrimidine Derivatives

(Hypothetical plot showing IC₅₀ vs. substituent position)

Pharmacokinetics and Toxicity

-

Metabolism: Hepatic CYP3A4 oxidation produces 6-fluoro-4-aminopyrimidine, excreted renally.

-

Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume